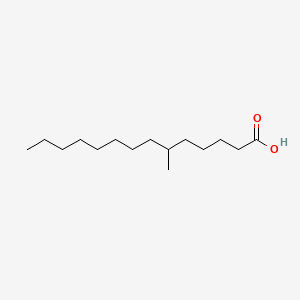
6-Methyltetradecanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyltetradecanoic Acid is a long-chain fatty acid with an aliphatic tail containing 15 carbon atomsThis compound is a very weakly acidic substance based on its pKa .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyltetradecanoic Acid can be synthesized through various organic synthesis methods. One common approach involves the esterification of this compound with methanol to form its methyl ester derivative . The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as plant oils or fermentation products. The extracted compound is then subjected to further purification processes to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 6-Methyltetradecanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Esterification reactions typically use alcohols and acid catalysts, while amidation reactions use amines.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
6-Methyltetradecanoic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyltetradecanoic Acid involves the induction of apoptosis in cancer cells. The compound down-regulates the phosphorylation of AKT, a key protein in cell survival pathways, and activates caspase-3, an enzyme involved in the execution phase of apoptosis. This dual action leads to the inhibition of cell proliferation and the induction of programmed cell death .
Comparison with Similar Compounds
13-Methyltetradecanoic Acid: Another branched-chain fatty acid with similar anti-tumor properties.
Methyl Tetradecanoate: The methyl ester derivative of tetradecanoic acid, used in similar applications.
Uniqueness: 6-Methyltetradecanoic Acid is unique due to its specific branching at the 6th carbon position, which imparts distinct chemical and biological properties. This branching can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-methyltetradecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOJEURVXRRQOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729120 |
Source


|
| Record name | 6-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53696-18-7 |
Source


|
| Record name | 6-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
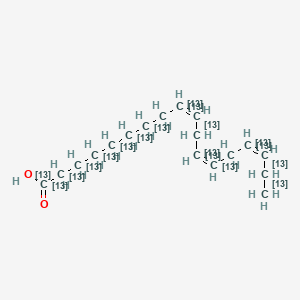
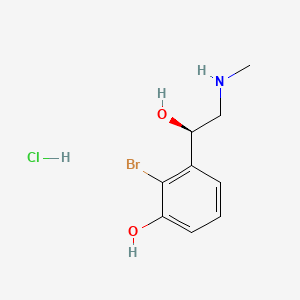
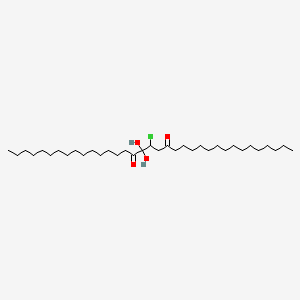
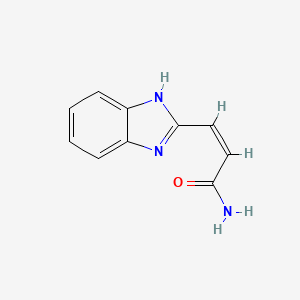
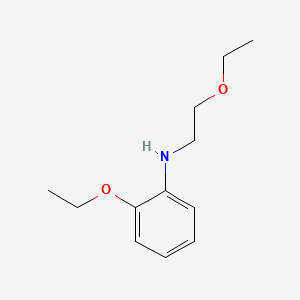
![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)

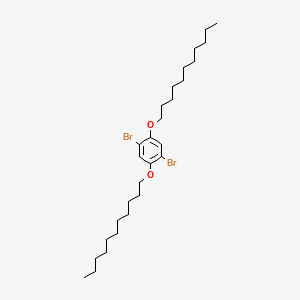
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B589706.png)
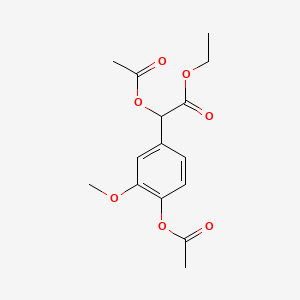

![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)

